molecular formula C18H24N4 B1356956 N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine CAS No. 290297-25-5

N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine

Cat. No.: B1356956
CAS No.: 290297-25-5
M. Wt: 296.4 g/mol
InChI Key: LCQDUKXKKBAUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine (CAS: 290297-25-5) is a pyridine derivative with a molecular formula of C₁₈H₂₄N₄ and a molecular weight of 296.41 g/mol. It is a key intermediate in the synthesis of Netupitant (CAS: 290297-26-6), a neurokinin-1 (NK₁) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting . Structurally, it features:

  • A pyridine core substituted at positions 3, 4, and 4.
  • An N-methylamine group at position 2.
  • An o-tolyl (2-methylphenyl) group at position 3.
  • A 4-methylpiperazine moiety at position 5.

The compound is commercially available with a purity of ≥98% (HPLC) and is utilized in pharmaceutical research for its role in modulating receptor binding and pharmacokinetic properties .

Preparation Methods

General Synthetic Route Overview

The synthesis typically proceeds through the following key stages:

  • Nitration of Pyridine Derivatives: Introduction of a nitro group at the 3-position of the pyridine ring to enable subsequent functional group transformations.

  • Reduction of Nitro to Amine: Conversion of the nitro group to an amine group, providing a reactive site for further modification.

  • Methylation of Amine: Formation of the N-methyl amine at the 3-position by methylation of the primary amine.

  • Introduction of 4-Methylpiperazin-1-yl Group: Via nucleophilic aromatic substitution or palladium-catalyzed Buchwald-Hartwig amination, the 4-methylpiperazine moiety is attached at the 6-position of the pyridine ring.

  • Attachment of o-Tolyl Group: The o-tolyl substituent is introduced through substitution reactions, often involving halogenated intermediates and organometallic coupling.

This telescoped approach ensures regioselectivity and functional group compatibility, optimizing yield and purity.

Stepwise Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Nitration Pyridine derivative + nitrating agent (e.g., HNO3) Controlled temperature to avoid overnitration
Reduction Fe/HCl or catalytic hydrogenation (H2, Pd/C) Converts nitro to amine
Methylation Methyl iodide or formaldehyde + reducing agent Selective N-methylation of amine
Piperazine substitution 4-Methylpiperazine, Pd catalyst (e.g., Pd2(dba)3), base (Cs2CO3), solvent (DMF), 35–100°C Buchwald-Hartwig amination preferred for coupling efficiency
o-Tolyl group introduction 2-Halo-o-tolyl derivatives, Pd catalyst or nucleophilic substitution Cross-coupling reactions or SNAr

Industrial Production Considerations

  • Continuous Flow Reactors: Used to enhance reaction control, heat transfer, and scalability.

  • Catalyst Optimization: Palladium-based catalysts with ligands tailored to improve coupling selectivity and turnover.

  • Solvent Selection: Polar aprotic solvents such as DMF or toluene are common; solvent mixtures may be optimized for solubility and reaction kinetics.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity.

Catalyst and Base Effects on Coupling Efficiency

Catalyst/Base Combination Temperature (°C) Yield (%) Purity (%) Notes
Pd2(dba)3 / Cs2CO3 80 65–70 >95 Optimal for Buchwald-Hartwig amination
CuBr / K2CO3 100 55–60 90–92 Less efficient, more side products
Pd(PPh3)4 / NaH 90 60–65 93 Moderate yield, requires careful handling

Temperature and Solvent Influence

  • Higher temperatures (90–100°C) accelerate coupling but may increase side reactions.

  • DMF provides better solubility and reaction rates compared to toluene or dioxane.

  • Reaction times range from 5 to 16 hours depending on step and scale.

Purification and Characterization

  • Chromatographic purification uses gradient elution from hexane to ethyl acetate.

  • Structural confirmation via ¹H and ¹³C NMR shows characteristic aromatic and piperazine signals.

  • High-resolution mass spectrometry confirms molecular ion at m/z 297.21 ([M+H]⁺).

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate
1 Nitration Pyridine derivative HNO3, controlled temperature 3-Nitropyridine derivative
2 Reduction 3-Nitropyridine derivative Fe/HCl or H2/Pd-C 3-Aminopyridine derivative
3 Methylation 3-Aminopyridine derivative Methyl iodide, base N-Methyl-3-aminopyridine derivative
4 Piperazine substitution N-Methyl-3-aminopyridine derivative 4-Methylpiperazine, Pd catalyst, Cs2CO3, DMF N-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-amine intermediate
5 o-Tolyl group addition Above intermediate 2-Halo-o-tolyl derivative, Pd catalyst, base N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
  • The 4-methylpiperazine moiety introduces stereochemical considerations; diastereomers can be resolved by chiral chromatography.

  • NMR proton coupling patterns (δ 3.7–3.8 ppm region) help distinguish stereochemical configurations.

  • X-ray crystallography confirms molecular conformation and dihedral angles between pyridine and piperazine rings.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

  • Reduction: Reduction reactions can be performed to reduce nitro groups or other functional groups present in the molecule.

  • Substitution: Substitution reactions can introduce different functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxides and hydroxides of the compound.

  • Reduction Products: Reduced forms of the compound, such as amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H24N4
  • Molecular Weight : 296.410 g/mol
  • CAS Number : 290297-25-5
  • Structure : The compound features a pyridine ring with an o-tolyl group and a 4-methylpiperazin-1-yl moiety, which contributes to its unique biological activity.

Chemistry

N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine serves as a versatile building block in organic synthesis. Its structural characteristics allow for the development of more complex molecules, making it valuable in various chemical reactions, such as:

  • Oxidation
  • Reduction
  • Substitution

These reactions are essential for synthesizing analogs and exploring structure-activity relationships in drug development.

Biology

The compound acts as a biological probe to investigate various biological processes. It has been shown to interact with specific molecular targets, making it useful in understanding cellular mechanisms and pathways.

Antiemetic Properties

Netupitant is primarily recognized for its role as a selective antagonist of the neurokinin-1 (NK1) receptor. This receptor is involved in the regulation of nausea and vomiting, particularly in chemotherapy-induced nausea and vomiting (CINV). Clinical studies have demonstrated that:

  • Efficacy : Netupitant significantly reduces both acute and delayed CINV when combined with other antiemetic agents like palonosetron.

Pain Management

Research suggests that due to its action on the NK1 receptor, Netupitant may have potential applications in managing chronic pain conditions. Ongoing studies are investigating its efficacy in this area.

Anxiety Disorders

Preliminary findings indicate that NK1 antagonists, including Netupitant, may possess anxiolytic properties, warranting further exploration in treating anxiety disorders.

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the synthesis of various drugs and agrochemicals. Its derivatives can be employed to create active ingredients for pesticides and herbicides.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Netupitant:

  • Clinical Trial on CINV : A randomized controlled trial showed that cancer patients treated with Netupitant experienced significantly lower rates of nausea compared to those receiving standard treatment alone.
  • Mechanistic Studies : Research using animal models indicated that administration of Netupitant leads to decreased levels of substance P in the central nervous system (CNS), correlating with reduced nausea responses.

Mechanism of Action

The mechanism by which N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and the derivatives of the compound.

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related pyridine/piperazine derivatives:

Compound Name Core Structure Key Substituents Molecular Weight Key Differences Biological/Industrial Relevance
N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine (Target) Pyridine - N-Methylamine
- o-Tolyl
- 4-Methylpiperazine
296.41 Reference compound Intermediate for Netupitant
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine (CAS: 290297-24-4) Pyridine - Amine
- o-Tolyl
- 4-Methylpiperazine
282.39 Lacks N-methyl group at position 3 Lower lipophilicity; potential precursor in analog synthesis
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)nicotinamide (CAS: 342417-01-0) Nicotinamide - Carboxamide
- o-Tolyl
- 4-Methylpiperazine
325.40 Nicotinamide replaces methylamine; enhanced hydrogen bonding capacity Potential kinase inhibitor due to amide functionality
N-[5-(3-Methoxyphenyl)-1,3-oxazol-2-yl]-6-(4-methylpiperazin-1-yl)pyridin-3-amine Oxazole-Pyridine - 1,3-Oxazole
- 3-Methoxyphenyl
- 4-Methylpiperazine
380.45 Oxazole core introduces rigidity; methoxy group alters electronic properties Investigated for anticancer activity (US Patent 7,189,712B2)
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Pyrimidine - Butylamine
- Piperazine
235.33 Pyrimidine core (6-membered ring with two nitrogens); lacks methylpiperazine Used in material science and organic synthesis for its versatility
6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (Compound 7n) Quinazoline - Quinazoline core
- p-Tolyl
- Aminopyridinyl
342.10 Quinazoline core enhances planar structure; higher molecular weight Anticandidate in kinase inhibitor studies (72% yield)

Key Structural and Functional Insights:

Core Heterocycle Variations: Pyridine vs. Quinazoline/Oxazole/Pyrimidine: The target’s pyridine core offers moderate aromaticity and solubility, whereas quinazoline (e.g., Compound 7n) provides a larger planar structure for kinase binding . Nicotinamide vs. Methylamine: The carboxamide group in CAS 342417-01-0 enhances hydrogen bonding, making it suitable for targeting enzymes like kinases .

Substituent Effects: N-Methyl Group: The target’s N-methylamine increases lipophilicity and bioavailability compared to the non-methylated analog (CAS 290297-24-4) . Piperazine vs. Methylpiperazine: Methylpiperazine in the target improves solubility and reduces off-target interactions compared to unsubstituted piperazine derivatives .

Synthetic Utility :

  • The target compound is optimized for coupling reactions in Netupitant synthesis, whereas analogs like CAS 342417-01-0 require additional steps for amide bond formation .

Biological Activity

N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine, commonly referred to as Netupitant , is a chemical compound recognized primarily for its role as a selective antagonist of the neurokinin-1 (NK1) receptor. This receptor is a G protein-coupled receptor that plays a significant role in various physiological processes, particularly in the central nervous system (CNS), including pain perception, nausea, and vomiting .

  • Molecular Formula : C18H24N4
  • Molecular Weight : 296.410 g/mol
  • CAS Number : 290297-25-5
  • Density : 1.1 g/cm³
  • Boiling Point : 478.2 °C at 760 mmHg
  • Flash Point : 243.0 °C

Netupitant's primary mechanism involves the blockade of the NK1 receptor, which is crucial in mediating the effects of substance P, a neuropeptide associated with pain and nausea. By inhibiting this receptor, Netupitant effectively reduces nausea and vomiting, particularly those induced by chemotherapy and postoperative conditions .

Antiemetic Properties

Netupitant has been extensively studied for its antiemetic properties. Clinical trials have demonstrated its efficacy in preventing chemotherapy-induced nausea and vomiting (CINV). For instance:

  • In a randomized controlled trial, patients receiving highly emetogenic chemotherapy showed a significant reduction in both acute and delayed CINV when treated with Netupitant combined with palonosetron .

Other Potential Applications

Research is ongoing to explore additional therapeutic applications of Netupitant beyond its antiemetic effects. These include:

  • Pain Management : Due to its action on the NK1 receptor, there is potential for its use in managing chronic pain conditions.
  • Anxiety Disorders : Preliminary studies suggest that NK1 antagonists may have anxiolytic effects, warranting further investigation into their role in treating anxiety disorders .

Structure-Activity Relationship (SAR)

The structure of Netupitant allows for interactions with various biological targets, making it a valuable compound in medicinal chemistry. Its unique combination of functional groups contributes to its specific biological activity:

Compound NameMolecular FormulaKey Features
NetupitantC18H24N4NK1 receptor antagonist
Analog 1C17H22N4Lacks methyl group on nitrogen
Analog 2C17H22N4Different piperidine structure

This table illustrates how variations in the molecular structure can influence biological activity and pharmacological profiles .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Netupitant in clinical settings:

  • Clinical Trial on CINV : A study involving cancer patients demonstrated that those treated with Netupitant experienced significantly lower rates of nausea compared to those receiving standard treatment alone .
  • Mechanistic Studies : Research utilizing animal models has shown that administration of Netupitant leads to decreased levels of substance P in the CNS, correlating with reduced nausea responses .

Q & A

Q. Basic: What are the key synthetic routes for N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine, and how do reaction conditions influence yield and purity?

Answer:
The compound is synthesized via telescoped processes involving nucleophilic substitution and coupling reactions. For example, a pyridinyl intermediate can undergo Buchwald-Hartwig amination with 4-methylpiperazine under palladium catalysis . Key parameters include:

  • Catalyst selection : Copper(I) bromide or cesium carbonate improves coupling efficiency in aromatic amination .
  • Temperature : Reactions often proceed at 35–100°C to balance reaction rate and side-product formation .
  • Purification : Chromatography (e.g., gradient elution with ethyl acetate/hexane) is critical for isolating the target compound (>95% purity) .

Q. Advanced: How does stereochemistry at the piperazine ring affect the compound’s physicochemical properties, and what methods resolve diastereomers?

Answer:
The 4-methylpiperazine moiety introduces stereochemical complexity. Diastereomers (e.g., (1R,4R) vs. (1S,4S) configurations) exhibit distinct NMR and MS profiles:

  • NMR differentiation : Proton coupling patterns (e.g., δ 3.73–3.68 ppm for axial vs. equatorial protons) and splitting in 1H^1H NMR distinguish stereoisomers .
  • Chiral chromatography : Use of chiral stationary phases (e.g., amylose-based) resolves enantiomers with >99% enantiomeric excess .
  • Impact on bioactivity : Stereochemistry influences solubility and binding affinity in downstream pharmacological applications .

Q. Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

  • 1H^1H NMR : Key signals include aromatic protons (δ 7.1–8.6 ppm), methyl groups (δ 2.1–2.7 ppm), and piperazine protons (δ 2.3–3.7 ppm) .
  • Mass spectrometry (ESI+) : The molecular ion [M+H]+ at m/z 296.4 confirms the molecular formula C18H24N4C_{18}H_{24}N_4 .
  • HPLC : Retention time shifts under gradient elution (e.g., 0–100% acetonitrile/water) help detect impurities (<2%) .

Q. Advanced: How do solvent polarity and temperature affect the compound’s aggregation behavior, and what analytical strategies mitigate this in photophysical studies?

Answer:
In acetonitrile or DMF/ethanol mixtures, aggregation occurs at concentrations as low as 5–10 µM, leading to red-shifted emission spectra (e.g., λem shifts from 641 nm to 676 nm at 77 K) . Mitigation strategies include:

  • Low-temperature studies : Measurements in glassy matrices (e.g., 1:5:5 DMF/methanol/ethanol) suppress aggregation .
  • Concentration control : Dilute solutions (<1 µM) minimize dimerization, validated via concentration-dependent emission quenching .

Q. Basic: What are the common impurities or degradation products during synthesis, and how are they identified and quantified?

Answer:

  • Impurity profiling : Common impurities include unreacted pyridinyl precursors (e.g., 6-chloro intermediates) and des-methyl derivatives .
  • Analytical methods : LC-MS/MS with MRM transitions (e.g., m/z 296 → 198 for the parent ion) quantifies impurities at <0.1% levels .
  • Forced degradation : Acidic hydrolysis (0.1 M HCl) generates the hydrochloride salt, detectable via 1H^1H NMR (δ 8.6 ppm for protonated amine) .

Q. Advanced: What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions, and how do electronic parameters guide catalyst selection?

Answer:

  • DFT calculations : Frontier molecular orbital (FMO) analysis identifies the LUMO at the pyridinyl C3 position as the electrophilic site for amination .
  • Catalyst optimization : Copper(I) bromide lowers the activation energy for Ullmann-type couplings, while cesium carbonate deprotonates amines to enhance nucleophilicity .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, improving reaction rates by 30–40% .

Q. Advanced: How does the o-tolyl substituent influence the compound’s π-π stacking interactions in solid-state crystallography?

Answer:
The o-tolyl group adopts a twisted conformation (51.7° relative to the pyridine plane), reducing π-π overlap and favoring intermolecular CH-π interactions. Single-crystal X-ray diffraction reveals:

  • Packing motifs : Offset stacking along the a-axis with interplanar distances of 3.5–3.7 Å .
  • Thermal stability : Twisting increases melting points (>150°C) compared to planar analogs .

Q. Basic: What regulatory considerations apply to this compound as a pharmaceutical intermediate?

Answer:

  • ICH guidelines : Impurity thresholds (e.g., ≤0.15% for genotoxic impurities) require validated LC-MS methods .
  • Salt formation : Hydrochloride salts improve solubility for formulation but require stability testing under accelerated conditions (40°C/75% RH) .

Properties

IUPAC Name

N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4/c1-14-6-4-5-7-15(14)16-12-18(20-13-17(16)19-2)22-10-8-21(3)9-11-22/h4-7,12-13,19H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQDUKXKKBAUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2NC)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 0.5 g (1.4 mMol) [6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-carbamic acid methyl ester in 3.0 ml dichloromethane was added over 10 minutes to a solution of 1.98 ml (6.9 mMol ) Red-Al® (70% in toluene) and 2.5 ml toluene (exothermic, cool with a water bath to avoid temperature to go >50° C.). The reaction mixture was stirred 2 hours at 50° C., cooled to 0° C., and 4 ml aqueous NaOH 1N were carefully (exothermic) added over 15 minutes, followed by 20 ml ethyl acetate. The phases were separated and the aqueous phase was extracted with ethyl acetate. The combined organic extracts were washed with deionized water and brine, dried (Na2SO4) and concentrated under reduced pressure to yield 0.37 g (89%) methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-amine as an orange resin.
Quantity
1.98 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

35 g (124 mMol) 6-(4-Methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-ylamine were dissolved in 273 ml ortho-formic acid trimethyl ester and 8 drops trifluoroacetic acid were added. The reaction mixture was refluxed for 3 hours then concentrated under reduced pressure and dried under high vacuum. The residue was dissolved in 100 ml tetrahydrofuran and added dropwise at 0° C. to a suspension of 9.4 g (248 mMol) lithium alimunium hydride in 300 ml tetrahydrofuran. The reaction mixture was stirred at room temperature for 1 hour, cooled again to 0° C. and its pH was brought to 1 by careful addition of aqueous HCl 28%. After 5 minutes, the pH was raised to 10 by addition of aqueous NaOH 28%, the reaction mixture was filtered on Hyflo and concentrated under reduced pressure. The residue was chromatographed (eluent: dichloromethane/methanol 9:1) to yield 23.6 g (64%) methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-amine as a brown oil.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
273 mL
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 0.5 g (1.4 mMol) [6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-carbamic acid methyl ester in 3.0 ml dichloromethane was added over 10 minutes to a solution of 1.98 ml (6.9 mMol ) Red-Al® (70% in toluene) and 2.5 ml toluene (exothermic, cool with a water bath to avoid temperature to go >50° C.). The reaction mixture was stirred 2 hours at 50° C. in CH2Cl2, extracted with ethyl acetate and cooled to 0° C. 4 ml Aqueous NaOH 1N were carefully (exothermic) added over 15 minutes, followed by 20 ml ethyl acetate. The phases were separated and the aqueous phase was extracted with ethyl acetate. The combined organic extracts were washed with deionized water and brine, dried (Na2SO4) and concentrated under reduced pressure to yield 0.37 g (89%) methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-amine as an orange resin.
Quantity
1.98 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 35 g (124 mmol) 6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-ylamine in 270 ml trimethyl orthoformate and 8 drops trifluoroacetic acid was heated for 3 h at 130° C. The reaction mixture was evaporated and dried in vacuo for 30 min. The residual oil was dissolved in 100 ml tetrahydrofuran and was added dropwise under ice cooling to 9.4 g (248 mmol) lithium aluminum hydride in 300 ml tetrahydrofuran. The reaction mixture was stirred for lh at room temperature, cooled to 0° C. again and acidified (pH 1-2) by addition of 28% hydrochloric acid solution. After stirring for 5 min, 28% sodium hydroxide solution was added to reach pH 10. The solution was filtered over celite, evaporated and purified by flash chromatography to give 23.6 g (64%) of the title compound as a light brown oil.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
N-Methyl-6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.